![molecular formula C8H12O3 B1441834 2-((Ethoxymethoxy)methyl)furan CAS No. 90199-57-8](/img/structure/B1441834.png)
2-((Ethoxymethoxy)methyl)furan
Overview
Description
“2-((Ethoxymethoxy)methyl)furan” is a chemical compound with the CAS Number: 90199-57-8. It has a molecular weight of 156.18 and its IUPAC Name is 2-[(ethoxymethoxy)methyl]furan . It is a colorless liquid with a sweet, spicy aroma .
Synthesis Analysis
While specific synthesis methods for “2-((Ethoxymethoxy)methyl)furan” were not found, furan compounds in general are important building blocks in organic chemistry. They are often derived from natural products found in various sources, mostly in plants, algae, and microorganisms .Molecular Structure Analysis
The molecular structure of “2-((Ethoxymethoxy)methyl)furan” is represented by the InChI Code: 1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((Ethoxymethoxy)methyl)furan” include a molecular weight of 156.18 . Further specific physical and chemical properties were not found in the search results.Scientific Research Applications
Epoxy Resin Synthesis
The compound is utilized in the synthesis of epoxy resins , which are vital in industrial applications due to their strong adhesive properties and chemical resistance. The furan derivatives, including 2-((Ethoxymethoxy)methyl)furan, can be used to create epoxy resins with enhanced sustainability. These resins are derived from bio-renewable monomers, which are less toxic and more environmentally friendly .
Antibacterial Agents
In medicinal chemistry, furan derivatives play a crucial role due to their biological activity. 2-((Ethoxymethoxy)methyl)furan has potential applications in developing new antibacterial compounds, especially those that can address the challenge of microbial resistance. The furan nucleus is a key component in the structure of many drugs, and its inclusion can lead to the discovery of novel antibacterial agents .
Nematicide Development
Furan derivatives, including 2-((Ethoxymethoxy)methyl)furan, find applications as nematicides . These are chemicals used to control nematode infestations in crops. The use of furfural-based nematicides has been noted to replace more harmful chemicals like methyl bromide and carbamates, offering a more sustainable solution for agricultural pest control .
Future Directions
The future directions for “2-((Ethoxymethoxy)methyl)furan” and similar furan derivatives could involve their use in the synthesis of new fuels and polymer precursors . These compounds could potentially replace petroleum derivatives, contributing to the development of more sustainable and environmentally friendly chemical processes .
Mechanism of Action
Target of Action
Furan derivatives are known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Furan derivatives are known to participate in suzuki–miyaura coupling reactions . In these reactions, the furan compound acts as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Furan derivatives are known to play a significant role in the synthesis of new fuels and polymer precursors . They are considered among the most promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .
Result of Action
Furan derivatives are known for their wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .
Action Environment
It is known that furan derivatives are derived from “green” inedible lignocellulosic biomass, such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc . This suggests that the production and use of these compounds are influenced by environmental factors related to the cultivation and processing of these biomass sources.
properties
IUPAC Name |
2-(ethoxymethoxymethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHSEUIOZNWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716682 | |
Record name | 2-[(Ethoxymethoxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90199-57-8 | |
Record name | 2-[(Ethoxymethoxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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